molecular formula C16H21Cl2N3O B2760361 (3,6-Dichloropyridin-2-yl)-[3-(1-methylpiperidin-4-yl)pyrrolidin-1-yl]methanone CAS No. 2361908-17-8

(3,6-Dichloropyridin-2-yl)-[3-(1-methylpiperidin-4-yl)pyrrolidin-1-yl]methanone

Cat. No. B2760361
CAS RN: 2361908-17-8
M. Wt: 342.26
InChI Key: GLZDUPWMXHIVKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,6-Dichloropyridin-2-yl)-[3-(1-methylpiperidin-4-yl)pyrrolidin-1-yl]methanone, also known as JNJ-42165279, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a highly selective and potent inhibitor of the A2A adenosine receptor, which is involved in various physiological and pathological processes.

Mechanism of Action

(3,6-Dichloropyridin-2-yl)-[3-(1-methylpiperidin-4-yl)pyrrolidin-1-yl]methanone exerts its pharmacological effects by selectively inhibiting the A2A adenosine receptor, which is a G protein-coupled receptor that is widely expressed in various tissues and organs. This receptor is involved in various physiological processes, including neurotransmission, inflammation, and immune function. By inhibiting the A2A adenosine receptor, (3,6-Dichloropyridin-2-yl)-[3-(1-methylpiperidin-4-yl)pyrrolidin-1-yl]methanone can modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
(3,6-Dichloropyridin-2-yl)-[3-(1-methylpiperidin-4-yl)pyrrolidin-1-yl]methanone has been shown to have various biochemical and physiological effects, including reducing neuroinflammation, improving motor function, and inhibiting cancer cell growth. These effects are mediated by the selective inhibition of the A2A adenosine receptor, which modulates various signaling pathways and cellular processes.

Advantages and Limitations for Lab Experiments

The advantages of (3,6-Dichloropyridin-2-yl)-[3-(1-methylpiperidin-4-yl)pyrrolidin-1-yl]methanone for lab experiments include its high selectivity and potency, which make it a valuable tool for studying the A2A adenosine receptor and its downstream signaling pathways. However, the limitations of this compound include its relatively low solubility and stability, which can affect its bioavailability and pharmacokinetics in vivo.

Future Directions

There are several future directions for the research and development of (3,6-Dichloropyridin-2-yl)-[3-(1-methylpiperidin-4-yl)pyrrolidin-1-yl]methanone, including:
1. Further studies to elucidate the molecular mechanisms of action of (3,6-Dichloropyridin-2-yl)-[3-(1-methylpiperidin-4-yl)pyrrolidin-1-yl]methanone and its downstream signaling pathways.
2. Development of more potent and selective inhibitors of the A2A adenosine receptor for therapeutic applications.
3. Clinical trials to evaluate the safety and efficacy of (3,6-Dichloropyridin-2-yl)-[3-(1-methylpiperidin-4-yl)pyrrolidin-1-yl]methanone in various diseases, including Parkinson's disease, Huntington's disease, and cancer.
4. Identification of biomarkers and patient stratification strategies to optimize the use of (3,6-Dichloropyridin-2-yl)-[3-(1-methylpiperidin-4-yl)pyrrolidin-1-yl]methanone in personalized medicine.
5. Exploration of the potential of (3,6-Dichloropyridin-2-yl)-[3-(1-methylpiperidin-4-yl)pyrrolidin-1-yl]methanone in combination therapies with other drugs or treatment modalities.
In conclusion, (3,6-Dichloropyridin-2-yl)-[3-(1-methylpiperidin-4-yl)pyrrolidin-1-yl]methanone is a highly selective and potent inhibitor of the A2A adenosine receptor that has shown promising results in preclinical studies for various diseases. Further research is needed to elucidate its molecular mechanisms of action and to evaluate its safety and efficacy in clinical trials.

Synthesis Methods

The synthesis of (3,6-Dichloropyridin-2-yl)-[3-(1-methylpiperidin-4-yl)pyrrolidin-1-yl]methanone involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The detailed synthesis method is beyond the scope of this paper, but it can be found in various scientific publications.

Scientific Research Applications

(3,6-Dichloropyridin-2-yl)-[3-(1-methylpiperidin-4-yl)pyrrolidin-1-yl]methanone has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Huntington's disease, and cancer. In preclinical studies, this compound has shown promising results in improving motor function and reducing neuroinflammation in animal models of Parkinson's disease and Huntington's disease. In cancer research, (3,6-Dichloropyridin-2-yl)-[3-(1-methylpiperidin-4-yl)pyrrolidin-1-yl]methanone has been shown to inhibit the growth and proliferation of various cancer cell lines.

properties

IUPAC Name

(3,6-dichloropyridin-2-yl)-[3-(1-methylpiperidin-4-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21Cl2N3O/c1-20-7-4-11(5-8-20)12-6-9-21(10-12)16(22)15-13(17)2-3-14(18)19-15/h2-3,11-12H,4-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZDUPWMXHIVKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C2CCN(C2)C(=O)C3=C(C=CC(=N3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.